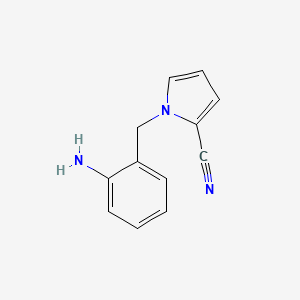

1-(2-Aminobenzyl)-1H-pyrrole-2-carbonitrile

Overview

Description

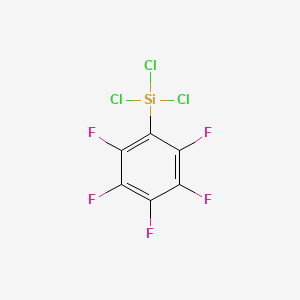

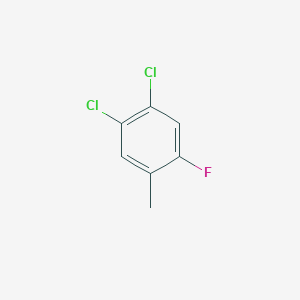

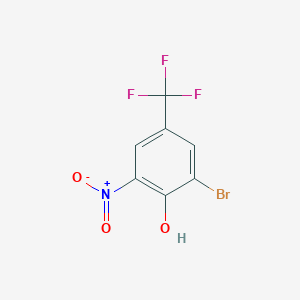

The compound "1-(2-Aminobenzyl)-1H-pyrrole-2-carbonitrile" is a heterocyclic molecule that contains a pyrrole ring, a benzyl group, and a nitrile functionality. This structure is of interest due to the biological and pharmacological properties associated with pyrrole derivatives, which have been explored for their anti-inflammatory and other therapeutic activities .

Synthesis Analysis

The synthesis of pyrrole derivatives can be achieved through various methods. One approach is the multi-component condensation of 2-aminobenzimidazole with aldehydes and malononitrile, catalyzed by p-toluenesulfonic acid, which affords high yields under neat conditions . Another method involves the reaction of N-benzyl-3-imino-5,6,7,8-tetrahydro-3H-pyrrolo[1,2-a]indol-1-amine with 1-chloroacetophenone in a K2CO3/MeCN system . Additionally, 2-amino-1-aryl-5-oxo-4,5-dihydro-1H-pyrrole-3-carbonitriles can be synthesized using phase transfer catalysis with 18-crown-6 in acetonitrile .

Molecular Structure Analysis

The molecular structure of pyrrole derivatives is characterized by the presence of a five-membered pyrrole ring, which can be substituted at various positions to yield a wide range of compounds with diverse properties. The pyrrole ring can be functionalized with amino groups, benzyl groups, and nitrile groups, which can significantly alter the molecule's electronic and steric properties .

Chemical Reactions Analysis

Pyrrole derivatives can undergo various chemical reactions due to the presence of reactive functional groups. The amino group can participate in the formation of amides, Schiff bases, and other nitrogen-containing compounds. The nitrile group can be involved in hydrolysis, reduction, and other transformations that can lead to the formation of carboxylic acids, amines, and amides .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrrole derivatives like "1-(2-Aminobenzyl)-1H-pyrrole-2-carbonitrile" are influenced by their molecular structure. These compounds typically exhibit good solubility in organic solvents and may show varying degrees of stability depending on the substitution pattern on the pyrrole ring. The presence of the nitrile group can confer polar character to the molecule, affecting its boiling point, melting point, and other physical properties .

Scientific Research Applications

Synthesis of Novel Compounds

1-(2-Aminobenzyl)-1H-pyrrole-2-carbonitrile serves as a precursor in the synthesis of various novel compounds. For example, it's used in the creation of pyrrolobenzo[b]thieno[1,4]diazepines, which are synthesized from similar compounds like 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile (El-Kashef et al., 2007).

Antibacterial Evaluation

In the field of microbiology, derivatives of 1-(2-Aminobenzyl)-1H-pyrrole-2-carbonitrile are evaluated for their antibacterial properties. A study demonstrated the synthesis and antibacterial evaluation of novel heterocycles containing hexahydroquinoline and pyrrole moieties, indicating potential applications in treating bacterial infections (Vazirimehr et al., 2017).

Anti-inflammatory Activity

Compounds synthesized from 1-(2-Aminobenzyl)-1H-pyrrole-2-carbonitrile are also explored for their potential anti-inflammatory properties. A 2023 study synthesized and screened 2-amino-4,5-diphenyl-1-(substituted)-1H-pyrrole-3-carbonitrile derivatives for anti-inflammatory activity, highlighting the compound's relevance in developing new anti-inflammatory drugs (Dholakia, 2023).

Insecticidal Agents

The synthesis of pyrrole derivatives from compounds like 1-(2-Aminobenzyl)-1H-pyrrole-2-carbonitrile has been explored for potential applications as insecticidal agents. Research indicates that these derivatives exhibit significant bioefficacy against certain types of insects, offering a new avenue for pest control (Abdelhamid et al., 2022).

Metallo-β-lactamase Inhibition

Derivatives of 1-(2-Aminobenzyl)-1H-pyrrole-2-carbonitrile are studied for their inhibitory effects on metallo-β-lactamases, enzymes that confer resistance to β-lactam antibiotics. This suggests potential applications in combating antibiotic resistance (McGeary et al., 2017).

Corrosion Inhibition

In the field of materials science, certain pyrrole derivatives synthesized from 1-(2-Aminobenzyl)-1H-pyrrole-2-carbonitrile are investigated as corrosion inhibitors for metals. This application is significant for protecting metals in corrosive environments (Verma et al., 2015).

Anion Binding

Bis-amidopyrrole derivatives of pyrrole-2,5-diacetic acid, synthesized from similar compounds, have been studied for their anion binding properties, suggesting applications in molecular recognition and sensor development (Li et al., 2004).

Anti-tubercular Activity

Pyrrole derivatives, similar in structure to 1-(2-Aminobenzyl)-1H-pyrrole-2-carbonitrile, are synthesized and evaluated for their potential anti-tubercular properties, indicating their application in developing new treatments for tuberculosis (Uthale, 2014).

Safety And Hazards

Future Directions

The future directions in the field of such compounds involve the development of new biocatalytic methodologies for the synthesis and construction of heterocycles using different oxidase enzymes . The expansion in application scope transcends from model reactions to complex and technically relevant reactions .

properties

IUPAC Name |

1-[(2-aminophenyl)methyl]pyrrole-2-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N3/c13-8-11-5-3-7-15(11)9-10-4-1-2-6-12(10)14/h1-7H,9,14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTMGGRNZVCPMAZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CN2C=CC=C2C#N)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50363334 | |

| Record name | 1-(2-Aminobenzyl)-1H-pyrrole-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50363334 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-Aminobenzyl)-1H-pyrrole-2-carbonitrile | |

CAS RN |

23208-04-0 | |

| Record name | 1-(2-Aminobenzyl)-1H-pyrrole-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50363334 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Pyrrolidinesulfonic acid, 1-[(4-azidobenzoyl)oxy]-2,5-dioxo-](/img/structure/B3031213.png)

![2-Chloro-6-(hydroxymethyl)-4-[2-(trimethylsilyl)ethynyl]pyridin-3-ol](/img/structure/B3031232.png)